molecular formula C17H15NO2 B7607184 2-benzo[e][1]benzofuran-1-yl-N-cyclopropylacetamide

2-benzo[e][1]benzofuran-1-yl-N-cyclopropylacetamide

Cat. No.: B7607184
M. Wt: 265.31 g/mol
InChI Key: VFLTVSNHLVUPBI-UHFFFAOYSA-N
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Description

2-benzoebenzofuran-1-yl-N-cyclopropylacetamide is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoeOne common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-benzoebenzofuran-1-yl-N-cyclopropylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 2-benzoebenzofuran-1-yl-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzoebenzofuran-1-yl-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other benzofuran derivatives and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-16(18-13-6-7-13)9-12-10-20-15-8-5-11-3-1-2-4-14(11)17(12)15/h1-5,8,10,13H,6-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLTVSNHLVUPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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